molecular formula C18H14N2O3 B2376357 N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide CAS No. 2097926-66-2

N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide

Cat. No.: B2376357
CAS No.: 2097926-66-2
M. Wt: 306.321
InChI Key: JHEKVWMHFIMRKJ-UHFFFAOYSA-N
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Description

N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining a bifuran moiety with an indole carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide typically involves the coupling of 2,3’-bifuran-5-ylmethylamine with 1H-indole-2-carboxylic acid. The reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an appropriate solvent such as dichloromethane or dimethylformamide under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-([2,3’-bifuran]-5-ylmethyl)propionamide
  • N-([2,3’-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide

Uniqueness

N-({[2,3’-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide is unique due to its combination of a bifuran moiety with an indole carboxamide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-18(16-9-12-3-1-2-4-15(12)20-16)19-10-14-5-6-17(23-14)13-7-8-22-11-13/h1-9,11,20H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKVWMHFIMRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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